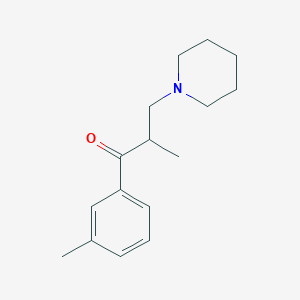
3-Tolperison
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Tolperison involves the reaction of 4-methylacetophenone with piperidine in the presence of a reducing agent. The process typically includes the following steps:
Formation of the Intermediate: 4-methylacetophenone is reacted with piperidine to form an intermediate compound.
Reduction: The intermediate is then reduced using a suitable reducing agent to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as wet granulation and compression are used to formulate the compound into film-coated tablets for oral administration .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Tolperison undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones and carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.
Major Products: The major products formed from these reactions include various derivatives of this compound, such as alcohols, ketones, and substituted aromatic compounds .
Wissenschaftliche Forschungsanwendungen
3-Tolperison has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of muscle relaxants and their chemical properties.
Biology: Research on its effects on muscle cells and neurotransmitter release provides insights into its biological activity.
Wirkmechanismus
3-Tolperison exerts its effects by acting on the central nervous system. It blocks voltage-gated sodium and calcium channels in the reticular formation of the brainstem. This action inhibits the release of neurotransmitters, leading to muscle relaxation. The compound also increases blood supply to skeletal muscles, reducing muscle contracture and associated pain .
Vergleich Mit ähnlichen Verbindungen
Eperisone: Another centrally acting muscle relaxant with similar properties.
Lanperisone: Known for its muscle relaxant effects but with different pharmacokinetics.
Inaperisone: A related compound with similar therapeutic uses.
Silperisone: A non-chiral, tolperisone-like compound with unique properties.
Uniqueness of 3-Tolperison: this compound stands out due to its minimal sedative effects and its ability to effectively alleviate muscle spasms without significant side effects. Its unique mechanism of action and high affinity for nervous tissue make it a valuable therapeutic agent in the treatment of various neurological conditions .
Eigenschaften
Molekularformel |
C16H23NO |
|---|---|
Molekulargewicht |
245.36 g/mol |
IUPAC-Name |
2-methyl-1-(3-methylphenyl)-3-piperidin-1-ylpropan-1-one |
InChI |
InChI=1S/C16H23NO/c1-13-7-6-8-15(11-13)16(18)14(2)12-17-9-4-3-5-10-17/h6-8,11,14H,3-5,9-10,12H2,1-2H3 |
InChI-Schlüssel |
RHSOOLLJDIWQPB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)C(=O)C(C)CN2CCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



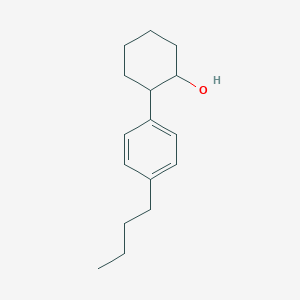
![1-(2-Chloro-4-methyl-5-methylsulfonylphenyl)-4-[[6-(trifluoromethyl)pyridin-3-yl]methyl]piperazine](/img/structure/B13407567.png)

![2-(3,4-Dimethoxyphenyl)-3-piperazin-1-ylmethylimidazo[1,2-a]pyridine](/img/structure/B13407585.png)
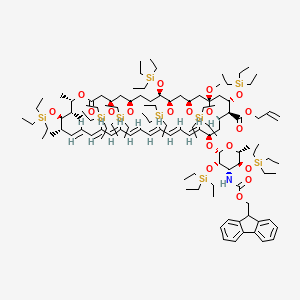
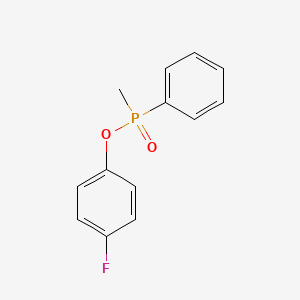
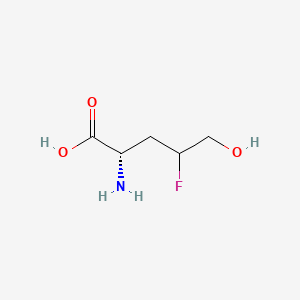
![(2R)-2-acetamido-3-[(5-pyridin-3-yl-1H-pyrrol-2-yl)sulfanyl]propanoic acid](/img/structure/B13407609.png)
![(4aR,4bS,5S,6aS,9aR,10aS,10bS)-6b-Acetyl-5-hydroxy-4a,6a,8-trimethyl-4a,4b,5,6,6a,6b,9a,10,10a,10b,11,12-dodecahydro-9-oxa-7-aza-pentaleno[2,1-a]phenanthren-2-one](/img/structure/B13407620.png)
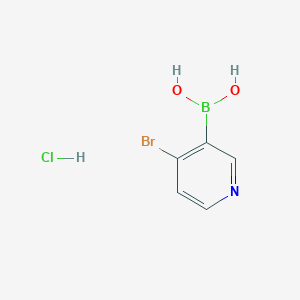
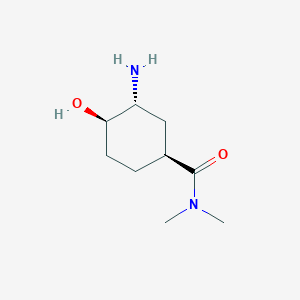

![3-[2-(4-Methoxy-benzyl)-benzoimidazol-1-yl]-2-methyl-propionic acid](/img/structure/B13407636.png)
